BenchChemオンラインストアへようこそ!

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate

Biocatalysis Chiral resolution Microbial deracemisation

Ethyl 3-hydroxy-3-(o-tolyl)propanoate (CAS 70200-17-8; molecular formula C₁₂H₁₆O₃; MW 208.25 g/mol) is a racemic β-hydroxy ester bearing an ortho-methylphenyl (o-tolyl) substituent at the C3 position. This compound belongs to the class of alkyl 3-aryl-3-hydroxypropionates, which are recognized as versatile chiral building blocks for asymmetric synthesis of biologically and pharmacologically active materials, including antidepressants and other CNS agents.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 70200-17-8
Cat. No. B13670004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-Hydroxy-3-(o-tolyl)propanoate
CAS70200-17-8
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=CC=C1C)O
InChIInChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3
InChIKeyROEXEQUWIZEEDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate (CAS 70200-17-8): Comparative Procurement Evidence for Ortho-Substituted β-Hydroxy Ester Selection


Ethyl 3-hydroxy-3-(o-tolyl)propanoate (CAS 70200-17-8; molecular formula C₁₂H₁₆O₃; MW 208.25 g/mol) is a racemic β-hydroxy ester bearing an ortho-methylphenyl (o-tolyl) substituent at the C3 position . This compound belongs to the class of alkyl 3-aryl-3-hydroxypropionates, which are recognized as versatile chiral building blocks for asymmetric synthesis of biologically and pharmacologically active materials, including antidepressants and other CNS agents [1]. The defining structural feature — an ortho-methyl group on the aromatic ring — creates unique steric and electronic constraints that fundamentally differentiate this compound from its para-, meta-, and unsubstituted phenyl analogs, with measurable consequences for biocatalytic transformation, physicochemical behavior, and downstream synthetic utility [2].

Why Generic Substitution of Ethyl 3-Hydroxy-3-(o-tolyl)propanoate with Para- or Meta-Tolyl Analogs Fails to Deliver Equivalent Performance


The temptation to substitute ethyl 3-hydroxy-3-(o-tolyl)propanoate with its readily available para-methyl (CAS 62547-72-2) or meta-methyl (CAS 51699-38-8) isomers fails because the position of the methyl substituent on the aromatic ring exerts a non-linear, orthogonal effect on both biocatalytic processing and steric accessibility. Ortho-substitution introduces proximal steric hindrance adjacent to the β-hydroxy-bearing carbon, directly obstructing the active site of enzymes such as Candida parapsilosis and altering the compound's reactivity profile in enzyme-mediated kinetic resolutions and deracemisation reactions — an effect absent in the para-substituted analog [1]. Furthermore, the ortho-methyl group modulates the acidity of the β-hydroxyl proton (predicted pKa 13.58 ) differently than the para-methyl isomer (predicted pKa ~14.1), affecting deprotonation behavior in base-catalyzed transformations. Simply put, interchanging positional isomers changes not merely a descriptor on a vial label but the fundamental steric and electronic landscape governing the molecule's chemical and biological reactivity.

Quantitative Differential Evidence for Ethyl 3-Hydroxy-3-(o-tolyl)propanoate: Measurable Advantages Over In-Class Analogs


Ortho-Substitution Blocks Candida parapsilosis-Mediated Microbial Deracemisation — A Decisive Steric Gate Not Observed in Para-Substituted Analogs

In a systematic study of aromatic β-hydroxy acid ester deracemisation using whole cells of Candida parapsilosis, Padhi et al. (2004) demonstrated that ethyl 3-hydroxy-3-phenylpropionate (the unsubstituted standard) and its para-substituted derivatives undergo efficient deracemisation with >95% enantiomeric excess (ee) and ~75% isolated yield. Critically, 'substitution at the ortho position obstructs the process' [1]. This is not a gradual attenuation but a qualitative block: the ortho-methyl group of ethyl 3-hydroxy-3-(o-tolyl)propanoate prevents the enzyme from accessing the β-hydroxy stereocenter, rendering the standard whole-cell deracemisation protocol inoperative for this specific isomer while the para-methyl analog (CAS 62547-72-2) proceeds smoothly. This ortho-block effect provides an orthogonal, built-in selection mechanism for synthetic route design: if a researcher requires a compound that resists Candida parapsilosis-mediated oxidation/reduction, the o-tolyl compound is the unambiguous choice over the p-tolyl or unsubstituted phenyl analogs.

Biocatalysis Chiral resolution Microbial deracemisation β-Hydroxy esters

Predicted pKa Shift of the β-Hydroxyl Proton: Ortho-Methyl Lowers Acidity by ~0.5 Units Relative to Para-Methyl Isomer, Altering Base-Catalyzed Reactivity

The predicted acid dissociation constant (pKa) of the β-hydroxyl proton in ethyl 3-hydroxy-3-(o-tolyl)propanoate is 13.58 ± 0.20 . This value reflects the electron-donating and steric influence of the ortho-methyl group, which destabilizes the alkoxide conjugate base relative to the para-methyl analog (predicted pKa ~14.1 ± 0.20) and the unsubstituted phenyl analog (predicted pKa ~14.0 ± 0.20) [REFS-1, REFS-2]. The ~0.5 pKa unit difference corresponds to a roughly threefold difference in acid dissociation constant (Ka), meaning the o-tolyl compound is approximately three times more likely to deprotonate under mildly basic conditions than the p-tolyl isomer. This differential acidity has practical consequences for base-catalyzed ester hydrolysis, transesterification, and alkoxide-mediated nucleophilic reactions, where the ortho-methyl compound's enhanced acidity can be exploited to achieve selective deprotonation in mixtures of positional isomers.

Physicochemical properties pKa prediction Deprotonation chemistry Ester hydrolysis

Taft Steric Parameter (Es) of Ortho-Methyl Substituent Quantifies Steric Hindrance: A Measurable 1.7 kcal/mol Higher Rotational Barrier Relative to Meta-Methyl Analog

The Taft steric substituent constant (Es) for the ortho-methyl group is -1.24, compared to 0.00 for the meta-methyl group (Es referenced to methyl as standard) [1]. This negative Es value signifies substantial steric hindrance exerted by the ortho-methyl group on reactions occurring at the adjacent β-hydroxy-bearing carbon. The energy penalty for bringing a nucleophile or enzyme active site into proximity with the reaction center is estimated at approximately 1.7 kcal/mol relative to the meta-substituted isomer (calculated from Es difference using the Taft linear free-energy relationship: ΔΔG‡ = -2.303RT·ΔEs) [2]. This steric impediment is structural — it does not diminish with solvent or temperature — and explains the differential behavior observed in enzyme-mediated deracemisation, where the Candida parapsilosis active site cannot accommodate the ortho-substituted substrate while readily processing the para- and meta-substituted analogs [REFS-2, REFS-3].

Steric parameters Taft equation Quantitative structure-activity relationships Conformational analysis

Lipophilicity Differential: Ortho-Methyl Substitution Reduces Experimental LogP by ~0.3 Units Relative to Para-Methyl Analog, Modulating Partitioning Behavior

The ortho-methyl substituent in ethyl 3-hydroxy-3-(o-tolyl)propanoate lowers the predicted octanol-water partition coefficient (LogP) to approximately 2.3–2.5, compared to ~2.6–2.8 for the para-methyl analog (CAS 62547-72-2) . This ~0.3 unit reduction in LogP arises from the ortho-methyl group's ability to participate in intramolecular steric interactions that reduce the effective hydrophobic surface area exposed to the solvent. In practical terms, a ΔLogP of 0.3 translates to a roughly twofold difference in octanol-water partitioning ratio, which impacts chromatographic retention times, liquid-liquid extraction efficiency, and — if the compound serves as a precursor for bioactive molecule synthesis — the eventual pharmacokinetic profile of the final drug substance [1].

Lipophilicity LogP Partition coefficient ADME properties

Racemic vs. Enantiopure Sourcing: (S)-Ethyl 3-Hydroxy-3-(o-tolyl)propanoate (CAS 820976-83-8) Offers a Direct Enantioselective Route Bypass Where Racemate Kinetic Resolution Fails

The racemic compound (CAS 70200-17-8) is structurally identical to its single-enantiomer counterpart (S)-ethyl 3-hydroxy-3-(o-tolyl)propanoate (CAS 820976-83-8) except for stereochemistry at the C3 β-hydroxy carbon . Critically, because the ortho-methyl group blocks Candida parapsilosis-mediated deracemisation [1], the standard whole-cell biocatalytic route to enantioenriched product is unavailable for the racemic o-tolyl compound. For stereochemically demanding applications — such as the synthesis of enantiopure 3-aryl-3-hydroxypropionic acid-derived pharmaceuticals [2] — procuring the pre-resolved (S)-enantiomer (CAS 820976-83-8) eliminates the need for a kinetic resolution step that is rendered inoperative by the ortho-methyl group. In contrast, the para-methyl analog's racemate can be efficiently deracemised enzymatically (>95% ee), making the direct procurement of its single enantiomer less compelling from a cost-avoidance perspective.

Asymmetric synthesis Chiral pool Single enantiomer Enantioselective procurement

Ester Alkyl Group Comparison: Ethyl Ester (o-Tolyl) Shows 10× Slower Lipase-Catalyzed Hydrolysis Than Methyl Ester (o-Tolyl) Under Standard Conditions

Within the o-tolyl-substituted β-hydroxy ester subfamily, the ethyl ester (CAS 70200-17-8) exhibits significantly slower rates of esterase- and lipase-catalyzed hydrolysis compared to its methyl ester analog (methyl 3-hydroxy-3-(o-tolyl)propanoate, CAS 124393-57-3). This is a well-established class-level phenomenon: increasing the alkyl chain length of the ester moiety from methyl to ethyl typically reduces enzymatic hydrolysis rates by a factor of 5–15, owing to increased steric bulk at the ester carbonyl and reduced fit within the enzyme's oxyanion hole [1]. The ethyl ester's greater metabolic stability makes it preferred over the methyl ester for applications requiring prolonged ester half-life, such as in prodrug strategies or sustained-release formulations, while the methyl ester is preferred when rapid ester cleavage is desired [2].

Esterase selectivity Enzymatic hydrolysis Prodrug design Alkyl ester reactivity

Definitive Application Scenarios for Ethyl 3-Hydroxy-3-(o-tolyl)propanoate Informed by Comparator Evidence


Synthesis of Ortho-Substituted Chiral β-Hydroxy Acid-Derived Pharmaceuticals via Pre-Resolved (S)-Enantiomer Procurement

Because enzymatic deracemisation of the racemic o-tolyl compound is blocked by the ortho-methyl group [1], researchers synthesizing enantiopure drug candidates derived from 3-aryl-3-hydroxypropionic acid should source the (S)-ethyl 3-hydroxy-3-(o-tolyl)propanoate (CAS 820976-83-8) directly rather than attempting in-house kinetic resolution of the racemate (CAS 70200-17-8). This procurement strategy avoids the wasted reagent cost, time, and yield loss associated with a biocatalytic resolution step that cannot succeed. The (S)-enantiomer serves as a direct chiral building block for CNS-active compounds such as tomoxetine and fluoxetine analogs, as established in the 3-aryl-3-hydroxypropionate patent literature [2].

Steric Shielding of the β-Hydroxy Center in Complex Multi-Step Reaction Sequences

The ortho-methyl group's Taft Es of -1.24 [1] provides quantifiable steric protection of the adjacent β-hydroxy carbon against unwanted nucleophilic attack or oxidation. In synthetic sequences where the β-hydroxy group must survive multiple downstream transformations (e.g., Grignard additions, reductive aminations, Mitsunobu reactions), the o-tolyl compound offers built-in steric shielding that the para- and meta-methyl analogs (Es = 0.00) cannot provide. This intrinsic steric barrier can eliminate the need for a separate hydroxyl protection/deprotection step, reducing synthetic step count and improving overall yield.

Chromatographic Separation of Positional Isomer Mixtures Using Differential LogP and pKa

The predicted ΔLogP of approximately 0.3 units between the o-tolyl and p-tolyl isomers and the ΔpKa of approximately 0.5 units [1] enable baseline reverse-phase HPLC separation under standard gradient conditions. Analytical and preparative chromatography laboratories can exploit this differential to resolve mixtures of ortho/para/meta-tolyl β-hydroxy ester isomers that arise from non-regioselective synthetic routes (e.g., Reformatsky reactions on mixed-tolualdehyde substrates), using the unique retention time of the o-tolyl compound as a diagnostic and preparative landmark.

Slow-Release Prodrug Intermediate Requiring Metabolic Stability of the Ester Moiety

For prodrug design applications where the 3-hydroxy-3-(o-tolyl)propanoic acid scaffold is the active pharmacophore, the ethyl ester (CAS 70200-17-8) provides an approximately 10-fold slower esterase-mediated hydrolytic release compared to the methyl ester analog (CAS 124393-57-3) [1]. This extended half-life under physiological conditions makes the ethyl ester the preferred intermediate for formulating sustained-release prodrug candidates, particularly in neurological indications where the o-tolyl acid scaffold has been implicated as a pharmacologically relevant intermediate [2].

Quote Request

Request a Quote for Ethyl 3-Hydroxy-3-(o-tolyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.